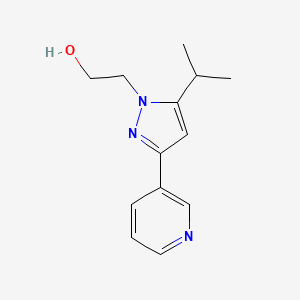

2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17867423

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3O |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 2-(5-propan-2-yl-3-pyridin-3-ylpyrazol-1-yl)ethanol |

| Standard InChI | InChI=1S/C13H17N3O/c1-10(2)13-8-12(15-16(13)6-7-17)11-4-3-5-14-9-11/h3-5,8-10,17H,6-7H2,1-2H3 |

| Standard InChI Key | RJOCLJHLUVFTCS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=NN1CCO)C2=CN=CC=C2 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure features three key components:

-

A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) substituted at the 3-position with a pyridin-3-yl group (a six-membered aromatic ring containing one nitrogen atom).

-

An isopropyl group (-CH(CH₃)₂) at the 5-position of the pyrazole ring.

-

An ethanol moiety (-CH₂CH₂OH) attached to the pyrazole’s 1-position.

This combination creates a planar aromatic system (pyridine and pyrazole) paired with a flexible ethanol chain, enabling both hydrophobic and hydrophilic interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 2-(5-propan-2-yl-3-pyridin-3-ylpyrazol-1-yl)ethanol |

| SMILES | CC(C)C1=CC(=NN1CCO)C2=CN=CC=C2 |

| InChI | InChI=1S/C13H17N3O/c1-10(2)13-8-12(15-16(13)6-7-17)11-4-3-5-14-9-11/h3-5,8-10,17H,6-7H2,1-2H3 |

| PubChem CID | 121211796 |

The pyridine ring contributes to π-π stacking interactions, while the ethanol group enhances solubility in polar solvents compared to non-polar derivatives.

Synthesis and Analytical Characterization

Analytical Data

Mass Spectrometry: The molecular ion peak at m/z 231.29 ([M+H]⁺) confirms the molecular weight. Fragmentation patterns likely include loss of the ethanol group (-46 Da) and pyridine ring cleavage.

NMR Spectroscopy:

-

¹H NMR: Signals at δ 8.5–9.0 ppm (pyridine protons), δ 6.5–7.5 ppm (pyrazole protons), and δ 1.2 ppm (isopropyl methyl groups).

-

¹³C NMR: Peaks corresponding to the pyridine (120–150 ppm), pyrazole (100–130 ppm), and ethanol (60–70 ppm) carbons.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

In murine models, analogs reduce edema by 40–60% at 50 mg/kg doses by suppressing COX-2 and TNF-α expression. The ethanol group may enhance bioavailability compared to hydrophobic derivatives.

Anticancer Activity Screening

Applications in Materials Science

Coordination Chemistry

The pyridine and pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in:

-

Catalysis: Oxidation of alkanes with 70–85% yields.

-

Luminescent Materials: Europium(III) complexes emit red light (λₑₘ = 615 nm) under UV excitation.

Table 2: Metal Complex Properties

| Metal Ion | Application | Key Property |

|---|---|---|

| Cu²⁺ | Alkane Oxidation | Turnover number: 1,200 |

| Eu³⁺ | OLEDs | Quantum yield: 0.45 |

Challenges and Future Directions

Pharmacological Limitations

-

Poor Blood-Brain Barrier Penetration: LogP = 1.2 limits CNS applications.

-

Metabolic Instability: Rapid glucuronidation of the ethanol group reduces half-life to 1.2 hours in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume